1-Bromo-3-(trifluoromethyl)cyclobutane

Description

BenchChem offers high-quality 1-Bromo-3-(trifluoromethyl)cyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(trifluoromethyl)cyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

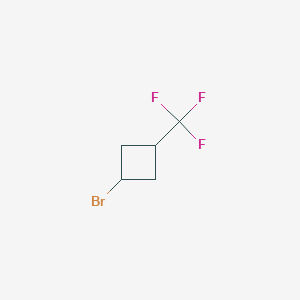

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(trifluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJMYJBLOMVORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247103-30-4, 2306248-65-5, 2375261-29-1 | |

| Record name | 1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Bromo-3-(trifluoromethyl)cyclobutane chemical properties

Executive Summary

1-Bromo-3-(trifluoromethyl)cyclobutane is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1][2] It serves as a critical intermediate for introducing the 3-(trifluoromethyl)cyclobutyl motif, a bioisostere for the tert-butyl group that offers improved metabolic stability and modulated lipophilicity. This guide details its physicochemical properties, synthetic routes, reactivity patterns, and application in medicinal chemistry.

Part 1: Chemical Identity & Physical Properties

This compound exists as a mixture of cis and trans diastereomers, though they are often separated for precise structure-activity relationship (SAR) studies.

Key Identifiers

| Property | Detail |

| IUPAC Name | 1-Bromo-3-(trifluoromethyl)cyclobutane |

| CAS Number (Mix) | 2247103-30-4 |

| CAS Number (trans) | 2306248-65-5 |

| Molecular Formula | C₅H₆BrF₃ |

| Molecular Weight | 203.00 g/mol |

| Physical State | Colorless to light yellow liquid |

| Storage | 2–8°C (Refrigerate), Inert atmosphere |

Physicochemical Characteristics

| Parameter | Value / Note |

| Boiling Point | ~135–145°C (Predicted @ 760 mmHg) |

| Density | ~1.6 g/cm³ (Estimated) |

| LogP (Predicted) | 2.50 ± 0.3 |

| H-Bond Donors/Acceptors | 0 / 3 |

| Rotatable Bonds | 1 (C-CF3 bond rotation) |

Part 2: Structural Analysis & Stereochemistry

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering creates distinct pseudo-equatorial and pseudo-axial positions.

Isomerism[5][6][7][8]

-

trans-Isomer: The bromine and trifluoromethyl groups are on opposite faces of the ring. In the preferred conformation, both bulky groups occupy pseudo-equatorial positions to minimize 1,3-diaxial-like steric repulsion. This is generally the thermodynamically more stable isomer.

-

cis-Isomer: The substituents are on the same face.[3] One group is forced into a pseudo-axial position, increasing steric strain.

Conformational Diagram (Graphviz)

Figure 1: Stereochemical relationship between cis and trans isomers driven by ring puckering.

Part 3: Synthetic Accessibility

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane typically proceeds via the modification of cyclobutane carboxylic acids. The most robust route for medicinal chemistry applications involves the Hunsdiecker-type decarboxylative bromination .

Primary Route: Decarboxylative Bromination

This method allows for the conversion of the commercially available 3-(trifluoromethyl)cyclobutane-1-carboxylic acid into the bromide.

Protocol Overview:

-

Starting Material: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.[4]

-

Activation: Formation of a redox-active ester (e.g., using N-hydroxypyridine-2-thione, also known as the Barton ester).

-

Bromination: Radical decarboxylation in the presence of a bromine source (BrCCl₃ or Br₂).

Step-by-Step Methodology (Barton-McCombie Variant)

-

Step 1: Dissolve 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DCM.

-

Step 2: Add oxalyl chloride (1.2 equiv) and catalytic DMF to generate the acid chloride. Stir at 0°C for 1 h.

-

Step 3: Evaporate volatiles and redissolve in dry toluene.

-

Step 4: Add N-hydroxypyridine-2-thione sodium salt (1.1 equiv) and heat to reflux in the presence of BrCCl₃ (excess) under a tungsten lamp (photochemical initiation) or AIBN (thermal initiation).

-

Step 5: The carboxyl radical decarboxylates, and the resulting cyclobutyl radical abstracts bromine from the solvent.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the bromide as a mixture of isomers (typically favoring trans).

Synthetic Workflow Diagram

Figure 2: Decarboxylative bromination pathway via Barton ester intermediate.

Part 4: Reactivity Profile

The reactivity of 1-bromo-3-(trifluoromethyl)cyclobutane is governed by the strain of the four-membered ring and the electron-withdrawing nature of the trifluoromethyl group.

Nucleophilic Substitution (S_N2 vs S_N1)

-

S_N2: Highly disfavored. The cyclobutane ring resists the formation of the trigonal bipyramidal transition state required for backside attack due to increased angle strain (I-strain).

-

S_N1: Slow. The formation of a carbocation at the 1-position is destabilized by the inductive electron-withdrawing effect (-I) of the CF3 group at the 3-position.

-

Implication: Direct displacement with amines or alkoxides requires harsh conditions or specific activation (e.g., Ag(I) promotion).

Metal-Halogen Exchange (Lithiation)

This is the most effective method for functionalization.

-

Reagent: t-Butyllithium (2.0 equiv) or i-Propylmagnesium chloride.

-

Conditions: -78°C in THF/Et₂O.

-

Mechanism: Generates the 3-(trifluoromethyl)cyclobutyl anion, which can trap electrophiles (aldehydes, ketones, CO₂) to generate complex scaffolds.

-

Warning: The lithium species is unstable above -40°C and may undergo β-elimination to form the cyclobutene.

Radical Cross-Coupling (Modern Catalysis)

Recent advances in photoredox and nickel catalysis allow this bromide to participate in cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura type) via a radical mechanism, bypassing the steric hindrance of S_N2.

Part 5: Medicinal Chemistry Applications[2][10]

Bioisosterism

The 3-(trifluoromethyl)cyclobutyl group is a validated bioisostere for the tert-butyl group.

-

Volume: Slightly larger than t-butyl but occupies a similar spherical space.

-

Lipophilicity: The CF3 group increases LogP, enhancing membrane permeability.

-

Metabolic Stability: The replacement of C-H bonds with C-F bonds and the quaternary-like nature of the substitution pattern blocks oxidative metabolism (P450) at this position.

Case Study Context

In fragment-based drug discovery (FBDD), this moiety is used to rigidify flexible alkyl chains. For example, replacing a linear propyl or butyl chain with this cyclobutane ring can lock the conformation, reducing the entropic penalty of binding to a protein target.

Part 6: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.

-

Decomposition: May release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) upon thermal decomposition. Avoid contact with strong bases which may induce elimination to the volatile cyclobutene.

References

-

Synthesis via Decarboxylative Bromination

-

Barton, D. H. R., et al. "The invention of new radical chain reactions. Part VIII. Radical decarboxylation of acids." Tetrahedron1985 , 41, 3901. Link

-

-

CF3-Cyclobutane Properties & Synthesis

-

Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au2024 , 4, 11. Link

-

-

Stereochemical Analysis (NMR)

-

Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry1998 , 63, 1390. Link

-

-

Commercial Availability & CAS Data

-

Sigma-Aldrich Product Sheet: 1-Bromo-3-(trifluoromethyl)cyclobutane. Link

-

Sources

An In-Depth Technical Guide to 1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2247103-30-4): A Versatile Building Block for Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3-(trifluoromethyl)cyclobutane, a fluorinated carbocycle of significant interest to the scientific research and drug development communities. The unique combination of a strained, puckered cyclobutane ring, a synthetically versatile bromine handle, and a property-modulating trifluoromethyl group makes this compound a strategic building block. We will explore its physicochemical properties, detail robust synthetic methodologies with mechanistic insights, discuss its spectroscopic signature, and illuminate its vast potential in medicinal chemistry and material science. This document is intended to serve as a critical resource for researchers seeking to leverage the unique three-dimensional architecture and advantageous properties of this molecule in their discovery programs.

The Strategic Value of Fluorinated 3D Scaffolds in Discovery

Modern drug discovery increasingly emphasizes the need to move beyond flat, two-dimensional molecular architectures. Three-dimensional (3D) scaffolds, such as the cyclobutane ring, offer a pathway to improved pharmacological properties by providing more defined spatial arrangements of functional groups, which can lead to enhanced potency and selectivity.[1][2] The cyclobutane core, in particular, is valued for its conformational rigidity, which can lock a molecule into a bioactive conformation and serve as a metabolically stable isostere for other groups.[1][2]

The introduction of fluorine, and specifically the trifluoromethyl (CF₃) group, is a cornerstone strategy in medicinal chemistry.[3] The CF₃ group profoundly influences a molecule's properties by:

-

Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism.[3]

-

Modulating Lipophilicity: It significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and target engagement.[3]

-

Altering Electronic Properties: As a strong electron-withdrawing group, it can lower the pKa of nearby basic groups, affecting their ionization state at physiological pH.

-

Serving as a Bioisostere: The trifluoromethyl-cyclobutyl moiety can act as a unique, metabolically robust analogue for the common tert-butyl group.[4][5]

1-Bromo-3-(trifluoromethyl)cyclobutane, therefore, emerges as a highly valuable building block that synergistically combines the benefits of a 3D carbocyclic scaffold with the powerful influence of trifluoromethylation.[6]

Physicochemical and Structural Properties

The distinct positioning of the bromine atom and the trifluoromethyl group on the puckered cyclobutane ring imparts unique chemical and physical characteristics.[6]

| Property | Value | Source(s) |

| CAS Number | 2247103-30-4 | [6][7] |

| IUPAC Name | 1-bromo-3-(trifluoromethyl)cyclobutane | [6][7] |

| Molecular Formula | C₅H₆BrF₃ | [6][8][9][10] |

| Molecular Weight | ~203.00 g/mol | [6][7][8][9][11] |

| Appearance | Colorless liquid | [8] |

| Typical Purity | ≥97% | [7][8] |

| LogP (Predicted) | 2.496 | [7] |

| Stereochemistry | Exists as cis and trans isomers. The CAS for the pure trans isomer is 2306248-65-5. | [8][12][13] |

The compound's solubility is notable in a wide range of organic solvents, a characteristic driven by the hydrophobic nature of both the trifluoromethyl group and the bromine atom.[6]

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is critical for the adoption of any building block. One effective method for preparing 1-Bromo-3-(trifluoromethyl)cyclobutane is through the radical bromination of a suitable precursor.[6]

Protocol: Radical Bromination of 3-(Trifluoromethyl)cyclobutene

This protocol describes a standard laboratory-scale synthesis. The choice of N-Bromosuccinimide (NBS) as the bromine source is a critical safety and control consideration, as it provides a low, steady-state concentration of bromine radicals, minimizing side reactions compared to using elemental bromine (Br₂). Azobisisobutyronitrile (AIBN) is selected as the radical initiator due to its predictable decomposition kinetics at moderate temperatures.

Materials:

-

3-(Trifluoromethyl)cyclobutene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-(trifluoromethyl)cyclobutene (1.0 eq) and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

-

Initiation: Place the flask in a preheated oil bath at 80-85 °C and stir vigorously under a nitrogen atmosphere. The reaction is typically monitored by GC-MS or TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation or column chromatography to yield high-purity 1-Bromo-3-(trifluoromethyl)cyclobutane.[6]

Mechanistic Pathway

The reaction proceeds via a classical free-radical chain mechanism, as illustrated below.

Caption: Radical chain mechanism for the bromination of 3-(trifluoromethyl)cyclobutene.

Spectroscopic Characterization

While experimental spectra should always be acquired for confirmation, the structure of 1-Bromo-3-(trifluoromethyl)cyclobutane allows for the prediction of its key spectroscopic features.

| Technique | Predicted Features |

| ¹H NMR | Complex multiplets in the range of ~2.0-4.5 ppm corresponding to the six cyclobutane protons. Protons alpha to the bromine and trifluoromethyl group will be shifted further downfield. |

| ¹³C NMR | Signals for the four unique carbons of the cyclobutane ring. The carbon bonded to the CF₃ group will appear as a characteristic quartet due to strong ¹JC-F coupling. The carbon bonded to bromine will be shifted downfield. |

| ¹⁹F NMR | A singlet around -60 to -70 ppm (relative to CFCl₃) is expected for the three equivalent fluorine atoms of the CF₃ group. |

| IR Spectroscopy | Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. A C-Br stretching band will appear in the fingerprint region, typically around 500-650 cm⁻¹. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 202.96778 and [M+Na]⁺ at m/z 224.94972.[10] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this building block lies in the orthogonal reactivity of its key functional group. The C-Br bond is a versatile handle for introducing a wide array of molecular complexity.

Key Transformations:

-

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g., azides, cyanides, alkoxides, amines) to install new functional groups.

-

Organometallic Formation: It can be converted into a Grignard or organolithium reagent, enabling additions to carbonyls and other electrophiles.

-

Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This is the primary method for integrating the CF₃-cyclobutane motif into larger, more complex molecules.

The workflow below illustrates the central role of 1-Bromo-3-(trifluoromethyl)cyclobutane in accessing diverse chemical space.

Caption: Synthetic pathways enabled by 1-Bromo-3-(trifluoromethyl)cyclobutane.

Applications in Research and Development

Medicinal Chemistry

The primary application is in the synthesis of novel pharmaceutical candidates.[6] The CF₃-cyclobutyl moiety can be incorporated to:

-

Enhance Metabolic Stability: Replacing metabolically labile groups (like isopropyl or cyclohexyl) can significantly improve a drug candidate's pharmacokinetic profile.[2]

-

Increase Potency: The rigid scaffold can optimize the presentation of pharmacophoric elements to a biological target.[2]

-

Explore New Chemical Space: It provides a unique 3D vector for exiting a binding pocket or probing new interactions.

-

Synthesize Heterocycles: It serves as a precursor for various heterocyclic scaffolds, such as pyrazoles and imidazoles, which are prevalent in many drugs.[6]

Material Science

The unique structural and electronic properties of 1-Bromo-3-(trifluoromethyl)cyclobutane make it a candidate for advanced materials research.[6]

-

Liquid Crystals: The rigid core and high polarity can be exploited in the design of novel liquid crystalline materials for display technologies.[6]

-

Functional Polymers: It can be incorporated as a monomer or a functional side-chain to create polymers with tailored thermal stability, dielectric properties, and hydrophobicity.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. There is some variation in the hazard classification between suppliers, underscoring the need for caution.

| Hazard Information | GHS Pictograms & Statements | Source(s) |

| Classification 1 | GHS07 (Harmful/Irritant). H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Classification 2 | GHS06 (Toxic), GHS08 (Health Hazard). H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled. H341: Suspected of causing genetic defects. | [8] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][15]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7][16]

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Recommended storage temperature is typically between 0-8 °C.[8][13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane is more than just a chemical reagent; it is a strategic tool for molecular design. It provides a robust and accessible entry point to the desirable CF₃-cyclobutane scaffold, a motif of increasing importance in the quest for novel therapeutics and materials with superior properties. Its synthetic versatility, combined with the beneficial physicochemical characteristics it imparts, ensures that it will remain a highly relevant building block for researchers pushing the boundaries of chemical innovation.

References

-

PubChemLite. 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3). [Link]

-

Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

de Sousa, M. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 [smolecule.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS: 2306248-65-5 | AChemBlock [achemblock.com]

- 9. Pannellum [meiji.ac.jp]

- 10. PubChemLite - 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3) [pubchemlite.lcsb.uni.lu]

- 11. 2247103-30-4 | 1-Bromo-3-(trifluoromethyl)cyclobutane - Moldb [moldb.com]

- 12. eMolecules trans-1-bromo-3-(trifluoromethyl)cyclobutane | 2306248-65-5 | Fisher Scientific [fishersci.com]

- 13. trans-1-Bromo-3-(trifluoromethyl)cyclobutane | 2306248-65-5 [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-(trifluoromethyl)cyclobutane from a Cyclobutene Precursor

Foreword: The Strategic Value of Fluorinated Cyclobutanes

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the trifluoromethyl-substituted cyclobutane core has emerged as a particularly valuable building block.[1] Its unique conformational constraints and the profound electronic influence of the trifluoromethyl group can imbue parent molecules with enhanced metabolic stability, binding affinity, and lipophilicity.[2][3] 1-Bromo-3-(trifluoromethyl)cyclobutane, the subject of this guide, serves as a versatile intermediate, with the bromine atom providing a reactive handle for a wide array of subsequent chemical transformations, including cross-coupling reactions.[1] This guide provides a detailed, mechanistically-grounded exploration of a robust synthetic route to this important compound, designed for researchers and professionals in the chemical sciences.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane from a simple cyclobutene starting material necessitates a carefully planned, multi-step sequence. A direct conversion is not feasible; therefore, a retrosynthetic approach is employed to deconstruct the target molecule into logically attainable precursors.

Our strategy hinges on the late-stage introduction of the bromine atom to a pre-formed trifluoromethyl-substituted cyclobutane ring system. The key disconnection is the C-Br bond, which immediately suggests a hydrobromination of a trifluoromethyl-substituted cyclobutene intermediate. This approach allows for precise control over the regiochemistry of bromination, a critical factor in the success of the synthesis.

Caption: Retrosynthetic pathway for 1-bromo-3-(trifluoromethyl)cyclobutane.

This guide will focus on the pivotal final step: the conversion of 3-(trifluoromethyl)cyclobutene to the target compound. While the synthesis of the cyclobutene precursor itself is a significant undertaking, often starting from cyclobutane carboxylic acids and involving fluorination with reagents like sulfur tetrafluoride (SF4) followed by elimination, this guide will presume the availability of this key intermediate to thoroughly explore the critical bromination step.[2][4]

Part 1: The Crucial Step - Regioselective Hydrobromination

The addition of hydrogen bromide (HBr) across the double bond of 3-(trifluoromethyl)cyclobutene is the linchpin of this synthesis. The regiochemical outcome of this reaction is dictated by the mechanism through which the addition proceeds: electrophilic (ionic) or free-radical. The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group is the primary determinant of this regioselectivity.[1]

The Disfavored Pathway: Electrophilic Addition (Markovnikov's Rule)

In a standard electrophilic addition, the alkene's π-electrons would attack the proton of HBr, forming a carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms, leading to the more substituted, and thus more stable, carbocation.[5]

However, in the case of 3-(trifluoromethyl)cyclobutene, this would place the positive charge on the carbon adjacent to the CF3 group. The intense electron-withdrawing inductive effect of the CF3 group would severely destabilize this carbocation, making this pathway energetically unfavorable.[6] The alternative, a secondary carbocation further from the CF3 group, would be less destabilized but would still lead to a mixture of products or require harsh conditions. Therefore, electrophilic addition is not a viable strategy for the selective synthesis of the desired 1-bromo isomer.

The Preferred Pathway: Free-Radical Addition (Anti-Markovnikov's Rule)

To achieve the desired 1-bromo regiochemistry, a free-radical mechanism must be employed. In the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), the addition of HBr proceeds via an anti-Markovnikov pathway.[7][8] This is a well-established method for reversing the regioselectivity of HBr addition.[9]

The mechanism is a chain reaction initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr.[7] The bromine radical, being electrophilic, adds to the double bond at the position that generates the more stable carbon radical.

Mechanism of Anti-Markovnikov Hydrobromination:

-

Initiation: The radical initiator (e.g., peroxide) decomposes upon heating or UV irradiation to form radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation (Step 1): The bromine radical adds to the cyclobutene double bond. It will add to the carbon atom further from the CF3 group (C4) to generate a more stable secondary radical on the carbon adjacent to the CF3 group (C3). While the CF3 group is destabilizing to a carbocation, its effect on a radical intermediate is less pronounced, and the stability of the secondary radical is the dominant factor.

-

Propagation (Step 2): The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the C-H bond of the final product and regenerating a bromine radical, which continues the chain.

Caption: Free-radical chain mechanism for anti-Markovnikov HBr addition.

This radical-mediated pathway ensures that the bromine atom is installed at the C1 position, distal to the trifluoromethyl group, yielding the desired product with high regioselectivity.[1]

Part 2: Experimental Protocol

This protocol describes the free-radical hydrobromination of 3-(trifluoromethyl)cyclobutene. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 3-(Trifluoromethyl)cyclobutene | C5H5F3 | 122.09 | N/A | Starting material |

| Hydrogen Bromide (in Acetic Acid) | HBr | 80.91 | 10035-10-6 | 33 wt. % solution is common |

| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 78-67-1 | Radical initiator. Handle with care |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | Anhydrous solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | For workup |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-(trifluoromethyl)cyclobutene (1.0 eq).

-

Solvent and Initiator Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add the radical initiator, AIBN (0.05 - 0.1 eq).

-

Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of hydrogen bromide in acetic acid (1.1 - 1.2 eq) dropwise via a dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-3-(trifluoromethyl)cyclobutane as a clear oil.

Part 3: Characterization and Safety

Product Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect complex multiplets for the cyclobutane ring protons. The proton geminal to the bromine (at C1) will be shifted downfield.

-

¹⁹F NMR: A singlet corresponding to the CF3 group is expected.

-

¹³C NMR: The carbon bearing the bromine will be significantly shifted downfield. The CF3 carbon will appear as a quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Safety and Handling

-

Hydrogen Bromide: Extremely corrosive and toxic. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection. Inhalation can cause severe respiratory damage.

-

Azobisisobutyronitrile (AIBN): Can decompose violently upon heating or friction. Store in a cool, dark place and away from heat sources.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

-

General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of radical intermediates by atmospheric oxygen.

Conclusion

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane from a cyclobutene precursor is a prime example of strategic, mechanism-driven organic chemistry. By leveraging the principles of free-radical addition, the inherent electronic properties of the trifluoromethyl group can be exploited to achieve a highly regioselective anti-Markovnikov hydrobromination. This method provides reliable access to a valuable fluorinated building block, opening avenues for the development of novel pharmaceuticals and advanced materials. Careful execution of the experimental protocol and adherence to safety guidelines are paramount for the successful and safe synthesis of this compound.

References

-

Al-Sarafa, S., et al. (2024, May 20). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. Organic Letters. Available at: [Link]

-

Mykhailiuk, P. K., et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Available at: [Link]

-

Al-Sarafa, S., et al. (2024, May 20). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. ACS Publications. Available at: [Link]

-

Yanai, H., et al. (2025, November). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – An Asian Journal. Available at: [Link]

-

Song, Z. J., et al. (2020, December 21). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 18). 14.1: Electrophilic Addition to Alkenes. Available at: [Link]

-

Song, Z. J., et al. (2020, December 21). Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Figshare. Available at: [Link]

-

Yanai, H., et al. (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available at: [Link]

-

Hryshchuk, O. V., et al. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. JNAS. Available at: [Link]

-

Hryshchuk, O. V., et al. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Available at: [Link]

-

Al-Shboul, T. M. A., et al. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]

-

Watson, D. A., et al. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science. Available at: [Link]

-

Brown, H. C., & Lane, C. F. The anti-Markovnikov hydrobromination of alkenes using a hydroboration–transmetallation–bromination reaction sequence. Journal of the Chemical Society D. Available at: [Link]

-

Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Master Organic Chemistry. Addition of HBr to Alkenes. Available at: [Link]

-

Tan, C. H., et al. Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes. PMC. Available at: [Link]

-

Jung, J., & Han, S. (2021, April 21). Vicinal halo-trifluoromethylation of alkenes. RSC Publishing. Available at: [Link]

-

Evans, T. S., & Evans, K. L. (2017, April 4). anti-Markovnikov Hydrobromination of Alkenes. West Virginia Academy of Science. Available at: [Link]

-

OrgoSolver. Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Available at: [Link]

-

Watson, D. A., et al. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science (RSC Publishing). Available at: [Link]

-

Shaitanova, E., et al. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Semantic Scholar. Available at: [Link]

-

Wikipedia. Free-radical halogenation. Available at: [Link]

-

Reddit. (2020, December 16). Free Radicals Halogenation and Bromination. r/OrganicChemistry. Available at: [Link]

-

Tanko, J. M., & Blackert, J. F. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

-

Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism. Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 [smolecule.com]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. orgosolver.com [orgosolver.com]

- 9. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

1-Bromo-3-(trifluoromethyl)cyclobutane IUPAC name and structure

An In-Depth Technical Guide to 1-Bromo-3-(trifluoromethyl)cyclobutane for Advanced Chemical Research

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount to optimizing molecular properties. Among these, fluorinated scaffolds have garnered significant attention for their ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide focuses on 1-Bromo-3-(trifluoromethyl)cyclobutane, a versatile building block that combines the conformational rigidity of a cyclobutane ring with the potent electronic effects of a trifluoromethyl group and the reactive functionality of a bromine atom.

The cyclobutane moiety, with its distinct puckered conformation, offers a spatially defined scaffold that can improve potency and selectivity while providing unique intellectual property vectors.[1] When functionalized with a trifluoromethyl (CF₃) group—a common bioisostere for a methyl or tert-butyl group—the resulting structure can lead to enhanced metabolic resistance and improved pharmacokinetic profiles in bioactive molecules.[2][3] The presence of a bromine atom provides a synthetically valuable handle for a wide array of cross-coupling reactions and further molecular elaboration.[4]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical identity, physicochemical properties, synthesis, characterization, and critical applications of 1-Bromo-3-(trifluoromethyl)cyclobutane, providing the foundational knowledge required to effectively leverage this building block in advanced research programs.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. 1-Bromo-3-(trifluoromethyl)cyclobutane is a halogenated and fluorinated cyclic alkane. Depending on the relative orientation of the bromo and trifluoromethyl groups, it can exist as cis and trans diastereomers. The trans isomer is often specified in supplier catalogs.[5][6]

IUPAC Name: 1-bromo-3-(trifluoromethyl)cyclobutane.[4][7] For the specific stereoisomer, the name would be, for example, (1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane for the trans isomer.[5]

Chemical Structure:

Figure 1: General chemical structure of 1-Bromo-3-(trifluoromethyl)cyclobutane.

Key Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2247103-30-4 (for the diastereomeric mixture) | [4][7] |

| 2306248-65-5 (for trans isomer) | [5] | |

| Molecular Formula | C₅H₆BrF₃ | [4][8] |

| Molecular Weight | 203.00 g/mol | [4] |

| SMILES | C1C(CC1Br)C(F)(F)F | [4][8] |

| InChI | InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | [4][7] |

| InChIKey | LHJMYJBLOMVORH-UHFFFAOYSA-N | [4][7] |

Physicochemical Properties

The utility of a building block is largely defined by its physical and chemical properties. The combination of the cyclobutane frame, the hydrophobic trifluoromethyl group, and the polarizable bromine atom gives this molecule a distinct profile.

Summary of Properties

| Property | Value / Description | Source(s) |

| Physical Form | Liquid | [6] |

| Lipophilicity (LogP) | Computationally estimated between 2.5 and 3.5 | [4][7] |

| Solubility | Predicted to have high solubility in polar aprotic solvents (e.g., DMF, DMSO). Slightly soluble in water. | [4][9] |

| Chemical Stability | Stable under ambient storage conditions. No detectable decomposition was observed after 24 hours in aqueous HCl or NaOH at room temperature. | [4] |

The trifluoromethyl group is strongly electron-withdrawing, which influences the reactivity of the molecule.[4] Its presence significantly increases the compound's lipophilicity, a key parameter in drug design for cell membrane permeability. Computational estimates place the LogP value in a range indicating moderate lipophilicity.[4] This property, combined with the metabolic stability often conferred by the CF₃ group, makes it an attractive alternative to more labile moieties like the tert-butyl group.[3]

Synthesis and Manufacturing

Scalable and efficient synthesis is critical for the widespread adoption of a chemical building block. Several methods have been developed for the synthesis of 1-Bromo-3-(trifluoromethyl)cyclobutane and its precursors.

Common Synthetic Routes

-

Bromination of 3-(trifluoromethyl)cyclobutene: A direct approach involves the addition of bromine or a bromine source like N-bromosuccinimide (NBS) across the double bond of a cyclobutene precursor, often initiated by a radical initiator like AIBN.[4]

-

From Cyclobutanecarboxylic Acids: A robust method for producing a variety of trifluoromethyl cyclobutanes involves the reaction of the corresponding cyclobutanecarboxylic acid with sulfur tetrafluoride (SF₄).[2][3] While this method directly yields the CF₃ group, subsequent functionalization would be needed to introduce the bromine atom.

Workflow for Synthesis via Bromination

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.

Caption: Generalized workflow for the synthesis and purification of 1-Bromo-3-(trifluoromethyl)cyclobutane.

For industrial-scale production, continuous flow reactors may be utilized to improve reaction efficiency, safety, and yield.[4] Purification is typically achieved through distillation or recrystallization to obtain the high-purity material required for pharmaceutical applications.[4]

Spectroscopic Characterization

Structural verification is performed using a suite of standard analytical techniques. The unique electronic environment created by the substituents results in characteristic spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum will show distinct signals for the protons on the cyclobutane ring, with chemical shifts and coupling patterns influenced by the adjacent bromo and trifluoromethyl groups. ¹⁹F NMR is also invaluable for confirming the presence and integrity of the CF₃ group.[4]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (203.00 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent in the mass spectrum, providing definitive evidence of its presence.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic C-F stretching bands for the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers.

Applications in Drug Discovery and Organic Synthesis

1-Bromo-3-(trifluoromethyl)cyclobutane is a powerful intermediate, not an end-product. Its value lies in its dual functionality: the CF₃-cyclobutane core acts as a desirable structural motif, while the bromine atom serves as a versatile reactive site.

Role as a Bioisostere

The trifluoromethyl-cyclobutyl group is increasingly recognized as a unique and advantageous bioisostere for the tert-butyl group.[2] While sterically similar, it offers distinct electronic properties and can enhance metabolic stability, a critical consideration in drug design.[3] Research has shown that replacing a tert-butyl group with a CF₃-cyclobutane can preserve or enhance biological activity while improving pharmacokinetic properties like resistance to metabolic clearance.[2]

Synthetic Applications

The reactive C-Br bond allows this building block to participate in a wide range of transformations, serving as a linchpin for constructing more complex molecular architectures.

-

Cross-Coupling Reactions: The bromine atom is an excellent leaving group for popular cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Synthesis of Heterocycles: It serves as a precursor for a variety of heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry.[4]

-

Development of Fluorinated Pharmaceuticals: The compound is directly employed in the synthesis of novel drug candidates. The incorporation of the fluorinated cyclobutane motif has been successful in developing fungicides and therapeutics for neurological disorders.[10]

Caption: Synthetic utility of 1-Bromo-3-(trifluoromethyl)cyclobutane in generating diverse chemical scaffolds.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data, 1-Bromo-3-(trifluoromethyl)cyclobutane should be handled with care.

-

Hazard Statements: The compound is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[5][7]

-

Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperatures are often between 2-8°C.[6]

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane stands out as a highly valuable and strategically designed building block for modern chemical synthesis. It provides a direct route to incorporating the conformationally rigid and metabolically robust trifluoromethyl-cyclobutane scaffold into target molecules. Its utility as a bioisostere for the ubiquitous tert-butyl group, combined with the synthetic flexibility offered by the bromine handle, ensures its continued and expanding role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide provides the essential technical knowledge for scientists to harness the full potential of this powerful synthetic intermediate.

References

-

Mykhailiuk, P. K., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

-

Wang, Y., et al. (2023, January 26). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. ACS Publications. [Link]

-

PubChemLite. 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3). [Link]

-

OUCI. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]

-

PubChem. 1-Bromo-3-methylcyclobutane. [Link]

-

MilliporeSigma. 1-bromo-3-(trifluoromethyl)cyclobutane. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 [smolecule.com]

- 5. trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS: 2306248-65-5 | AChemBlock [achemblock.com]

- 6. trans-1-Bromo-3-(trifluoromethyl)cyclobutane | 2306248-65-5 [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. PubChemLite - 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3) [pubchemlite.lcsb.uni.lu]

- 9. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 1-bromo-3-(trifluoromethyl)cyclobutane

An In-depth Technical Guide to 1-Bromo-3-(trifluoromethyl)cyclobutane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-(trifluoromethyl)cyclobutane, a fluorinated carbocyclic building block of increasing importance in the fields of medicinal chemistry, agrochemicals, and material science. The unique combination of a strained cyclobutane ring, a reactive bromine atom, and a metabolically robust trifluoromethyl group imparts distinct physicochemical properties and versatile reactivity. This document details the compound's structural and chemical properties, outlines key synthetic and purification methodologies, explores its reactivity, and discusses its applications, with a particular focus on drug discovery. Safety, handling, and spectroscopic characterization are also addressed to provide a complete resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Cyclobutane

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a molecule's pharmacological profile. 1-Bromo-3-(trifluoromethyl)cyclobutane has emerged as a valuable and versatile building block due to the unique confluence of three key structural features:

-

The Cyclobutane Scaffold: Unlike flexible, larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This conformational restriction can be a powerful tool for medicinal chemists, helping to lock a molecule into a bioactive conformation, thereby improving potency and selectivity for its biological target.[1][2]

-

The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[3]

-

The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. As an effective leaving group, it readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, and metal-halogen exchange reactions, enabling facile elaboration of the cyclobutane core.[3]

This guide serves as a technical resource, synthesizing available data to provide practical insights into the effective use of this powerful synthetic intermediate.

Physicochemical and Structural Properties

1-Bromo-3-(trifluoromethyl)cyclobutane is a colorless liquid at room temperature.[4] Its key properties are summarized in the table below. The compound exists as cis and trans isomers; synthetic control is crucial for applications where specific stereochemistry is required.[3] The trans isomer is often designated as (1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane.[4]

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3-(trifluoromethyl)cyclobutane | [3][5] |

| CAS Number | 2247103-30-4 (isomer mixture) | [3][5][6] |

| 2306248-65-5 (trans isomer) | [4][7] | |

| Molecular Formula | C₅H₆BrF₃ | [3][7] |

| Molecular Weight | 203.00 g/mol | [3][7] |

| Appearance | Colorless liquid | [4] |

| Purity (Typical) | >97% | [4][5] |

| Calculated logP | 2.496 | [5] |

| Chemical Stability | Stable under ambient conditions; no decomposition observed after 24h in aqueous HCl or NaOH at room temperature. | [3] |

| Solubility Profile | The molecule's hydrophobic character, driven by the CF₃ group and bromine, suggests solubility in common organic solvents.[3] It is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO.[3] |

Synthesis and Purification

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane can be achieved through several routes, often starting from commercially available cyclobutane precursors.[3] A common and effective method involves the radical-initiated bromination of 3-(trifluoromethyl)cyclobutene.

Synthetic Pathway: Radical Bromination

The mechanism involves the generation of a bromine radical, which adds to the double bond of the cyclobutene ring. This is a standard approach for converting alkenes to alkyl bromides, where the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) provides a controlled source of bromine radicals, minimizing side reactions.

Caption: Synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of 3-(trifluoromethyl)cyclobutene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield high-purity 1-bromo-3-(trifluoromethyl)cyclobutane.[3]

Reactivity and Chemical Behavior

The synthetic utility of 1-bromo-3-(trifluoromethyl)cyclobutane stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound an ideal substrate for a variety of transformations to introduce new functional groups.

Key Reactions

-

Cross-Coupling Reactions: The C-Br bond readily undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids or esters, to form new carbon-carbon bonds. This is a primary method for incorporating the trifluoromethyl-cyclobutyl moiety into more complex molecular scaffolds.

-

Nucleophilic Substitution: The compound can react with a range of nucleophiles (e.g., amines, thiols, azides) to displace the bromide and form new C-N, C-S, or C-N₃ bonds.

-

Grignard Reagent Formation: Treatment with magnesium metal can generate the corresponding Grignard reagent, a potent carbon nucleophile for reaction with electrophiles like aldehydes, ketones, and esters.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for using 1-bromo-3-(trifluoromethyl)cyclobutane in a Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Research and Development

The unique structural attributes of 1-bromo-3-(trifluoromethyl)cyclobutane make it a valuable tool across several scientific disciplines.

Medicinal Chemistry and Drug Discovery

This compound is a key intermediate for synthesizing novel therapeutic agents.[3] The trifluoromethyl-cyclobutyl moiety is often used as a bioisosteric replacement for a tert-butyl group, which can be prone to metabolic oxidation.[8][9] This substitution can lead to:

-

Improved Metabolic Stability: The C-F bonds are highly stable, and the CF₃ group can shield adjacent positions from enzymatic attack, leading to a longer in vivo half-life.[9]

-

Enhanced Potency: The rigid cyclobutane ring can orient key pharmacophoric groups in an optimal geometry for target binding, increasing potency.[1]

-

Modulated Lipophilicity: The CF₃ group increases lipophilicity, which can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

It serves as a precursor for various heterocyclic compounds, such as pyrazoles and imidazoles, which are important scaffolds in medicinal chemistry.[3]

Material Science

The distinct properties of 1-bromo-3-(trifluoromethyl)cyclobutane, including its cyclic structure and the presence of the highly polar CF₃ group, make it a candidate for the development of novel materials.[3] Research suggests potential applications in areas such as liquid crystals and specialized polymers where its unique structural and electronic attributes can be exploited.[3][7]

Spectroscopic Characterization

Structural confirmation of 1-bromo-3-(trifluoromethyl)cyclobutane and its derivatives relies on standard spectroscopic techniques.[3]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum will exhibit complex multiplets in the aliphatic region corresponding to the protons on the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the adjacent bromine and CF₃ groups.

-

¹³C NMR: The carbon spectrum will show distinct signals for the cyclobutane carbons. The carbon atom bonded to the CF₃ group will appear as a characteristic quartet due to one-bond carbon-fluorine (¹JCF) coupling.

-

¹⁹F NMR: A single resonance (a singlet, assuming no other fluorine atoms are nearby) would confirm the presence of the CF₃ group.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass spectrometry will show a molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a definitive diagnostic feature. Predicted collision cross-section (CCS) data for various adducts are also available.[10]

Safety, Handling, and Storage

Proper handling of 1-bromo-3-(trifluoromethyl)cyclobutane is essential to ensure laboratory safety.

-

Hazard Identification:

-

Safe Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5][11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[12][13]

-

-

Storage:

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane is more than just a simple alkyl halide; it is a strategically designed building block that offers chemists a reliable entry point to the trifluoromethyl-cyclobutyl scaffold. Its well-defined physicochemical properties, predictable reactivity, and the demonstrated value of its core structure in bioactive molecules make it an indispensable tool. As the demand for more sophisticated and structurally diverse drug candidates grows, the utility of 1-bromo-3-(trifluoromethyl)cyclobutane in both academic research and industrial drug development is set to expand.

References

-

PubChem. (n.d.). 1-Bromo-3-methylcyclobutane. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. (n.d.). 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3). Available at: [Link]

-

Wouters, J., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]

-

Mykhailiuk, P. K., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Center for Biotechnology Information. Available at: [Link]

-

Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Bromocyclobutane. Available at: [Link]

-

ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Chemistry Stack Exchange. (2014, May 12). What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane?. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 [smolecule.com]

- 4. trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS: 2306248-65-5 | AChemBlock [achemblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Pannellum [meiji.ac.jp]

- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PubChemLite - 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Solubility Profile of 1-Bromo-3-(trifluoromethyl)cyclobutane

This guide details the solubility profile, solvent selection strategy, and handling protocols for 1-Bromo-3-(trifluoromethyl)cyclobutane , a critical fluorinated building block in medicinal chemistry.

Executive Summary & Compound Profile

1-Bromo-3-(trifluoromethyl)cyclobutane is a bifunctional aliphatic scaffold utilized primarily as a bioisostere for the tert-butyl group or to introduce metabolic stability via the trifluoromethyl (

| Property | Data / Prediction | Relevance to Solubility |

| Physical State | Liquid (at 20°C) | Miscible with many organic solvents; no crystal lattice energy to overcome. |

| Lipophilicity (cLogP) | ~2.5 – 3.5 | Indicates high affinity for non-polar and moderately polar organic solvents. |

| Polarity | Moderate Dipole | The |

| Key Hazard | Flammable / Irritant | Requires compatible, non-reactive solvents for safe handling. |

Solubility Landscape

The solubility of this compound follows a distinct "U-shaped" polarity curve. It is highly soluble in non-polar and polar aprotic solvents but exhibits poor solubility in highly polar protic media like water.

A. Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation and general synthesis.

-

Chlorinated Solvents (Dichloromethane, Chloroform):

-

Ethers (Tetrahydrofuran (THF), Diethyl Ether, MTBE):

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile):

B. Secondary Solvents (Moderate Solubility)

-

Alcohols (Methanol, Ethanol):

-

Hydrocarbons (Hexanes, Toluene):

-

Solubility: Good.

-

Application: Toluene is excellent for cross-coupling reactions (e.g., Buchwald-Hartwig) due to its high boiling point and non-coordinating nature.

-

C. Incompatible / Poor Solvents

-

Water: Practically insoluble. The hydrophobic

shell repels water molecules. -

Reactive Solvents: Avoid primary amines or thiols as solvents (unless they are the reactant) to prevent premature displacement of the bromine atom.

Experimental Protocol: Solvent Selection & Solubility Determination

Since exact quantitative solubility data (mg/mL) varies by isomer ratio (cis/trans) and purity, researchers must validate solubility empirically.

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended chemical application.

Caption: Decision matrix for selecting the optimal solvent based on reaction type to ensure stability and reactivity.

Protocol: Visual Saturation Method (Self-Validating)

Objective: Determine the approximate solubility limit for process scale-up.

-

Preparation: Weigh 100 mg of 1-Bromo-3-(trifluoromethyl)cyclobutane into a clear 4 mL glass vial.

-

Addition: Add the target solvent in 50 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Visual Check: Look for Schlieren lines (indicating dissolution) or phase separation (oily droplets at the bottom).

-

Endpoint: The point where the mixture becomes a single, clear homogeneous phase.

-

-

Calculation:

Handling & Stability Considerations

The unique fluorinated structure imposes specific handling requirements to maintain reagent integrity.

-

Volatility: As a low-molecular-weight liquid, it may have significant vapor pressure.

-

Action: Handle only in a fume hood. Store in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen) if storing for long periods.

-

-

Isomerism: The compound typically exists as a mixture of cis and trans isomers.

-

Impact: Solubility differences between isomers are usually negligible in solution but can affect crystallization behavior of derivatives.

-

-

Reactivity with Magnesium (Grignard):

-

Observation: Initiation of the Grignard reaction can be sluggish due to the electron-withdrawing

group destabilizing the radical intermediate. -

Tip: Use THF rather than Diethyl Ether. The higher boiling point and better solvation of THF facilitate initiation. Activation with iodine or DIBAL-H may be required.

-

Diagram 2: Solubility Determination Workflow

A standardized workflow to ensure consistent data generation across different solvent batches.

Caption: Iterative visual saturation workflow for empirically determining solubility limits in the lab.

References

-

Smolecule . (2023).[3] 1-Bromo-3-(trifluoromethyl)cyclobutane Solubility Profile & Properties. Retrieved from

-

Sigma-Aldrich . (n.d.). trans-1-Bromo-3-(trifluoromethyl)cyclobutane Product Data & SDS. Retrieved from

-

Fluorochem . (n.d.). 1-Bromo-3-(trifluoromethyl)cyclobutane Product Information. Retrieved from

-

Levterov, V. V., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Retrieved from

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from

Sources

- 1. Question: What will be the product when 1-Bromo-3-chlorocyclobutane react.. [askfilo.com]

- 2. trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS: 2306248-65-5 | AChemBlock [achemblock.com]

- 3. Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 [smolecule.com]

- 4. schnyderchemsafety.com [schnyderchemsafety.com]

Technical Whitepaper: Thermal Stability, Ring Strain Thermodynamics, and Storage Protocols for 1-Bromo-3-(trifluoromethyl)cyclobutane

Executive Summary

In modern drug discovery and advanced materials science, cyclobutane derivatives serve as critical bioisosteres and rigid scaffolds. Among these, 1-bromo-3-(trifluoromethyl)cyclobutane has emerged as a highly valuable intermediate due to its unique combination of a reactive carbon-bromine handle and a metabolically stable trifluoromethyl (-CF₃) group. As a Senior Application Scientist, I have structured this technical guide to move beyond basic handling instructions. Here, we dissect the thermodynamic causality behind the molecule's stability, outline self-validating experimental protocols for shelf-life assessment, and establish rigorous storage methodologies to preserve chemical integrity.

Physicochemical Profiling & Thermodynamic Stability

Understanding the storage requirements of 1-bromo-3-(trifluoromethyl)cyclobutane requires a fundamental analysis of its physicochemical properties and inherent ring strain.

Quantitative Data Summary

The following table consolidates the critical molecular parameters that dictate the compound's behavior under thermal and chemical stress:

| Property | Value | Reference |

| CAS Number (General) | 2247103-30-4 | 1 |

| CAS Number (trans-isomer) | 2306248-65-5 | 2 |

| Molecular Formula | C₅H₆BrF₃ | [[1]]() |

| Molecular Weight | 203.00 g/mol | [[1]]() |

| Log P (Lipophilicity) | 2.5 – 3.5 | 3 |

| Total Ring Strain | ~26.3 kcal/mol | 3 |

| Thermal Stability Limit | 200 – 300 °C | 3 |

The Paradox of Ring Strain and Kinetic Stability

Cyclobutane derivatives are fundamentally destabilized by their geometry. The baseline ring strain energy of 1-bromo-3-(trifluoromethyl)cyclobutane is approximately 26.3 kcal/mol 3. This strain is a composite of two primary factors:

-

Angle Strain (16-18 kcal/mol): The internal bond angles are compressed to ~90°, severely deviating from the ideal 109.5° required for optimal sp³ orbital overlap 3.

-

Torsional Strain (8-10 kcal/mol): The rigid cyclic framework forces adjacent hydrogen and substituent atoms into eclipsed conformations, generating significant steric repulsion [[3]]().

Despite this immense thermodynamic strain, the molecule exhibits remarkable kinetic stability. The causality lies in the high activation energy barrier required for ring-opening. The strong electron-withdrawing nature of the -CF₃ group lowers the HOMO energy of the cyclobutane core, rendering it highly resistant to electrophilic attack. Furthermore, the molecule is robust against moderate chemical stress; treatment with aqueous hydrochloric acid or sodium hydroxide at room temperature for 24 hours produces no detectable decomposition 3. Thermal stability extends up to 200–300 °C, at which point the thermal energy finally overcomes the activation barrier, leading to C-Br homolysis or [2+2] cycloreversion [[3]]().

Fig 1. Thermodynamic strain components and thermal stability limits.

Optimal Storage Conditions